molecular formula C18H15F2N3O2S B6540435 2,6-difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide CAS No. 1021225-72-8

2,6-difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide

Cat. No. B6540435
CAS RN: 1021225-72-8
M. Wt: 375.4 g/mol
InChI Key: KSKBQJOCPNTKPM-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring . It also contains a thiophen-2-yl group, which is a five-membered aromatic ring with four carbon atoms and one sulfur atom . The presence of the difluoro group (F2) and the pyridazinone (a six-membered ring with two nitrogen atoms) further adds to the complexity of this molecule .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzamide derivatives are typically synthesized through the reaction of benzoic acid with ammonia or amines . The introduction of the difluoro group could be achieved through electrophilic halogenation . The synthesis of the pyridazinone ring and the thiophen-2-yl group would likely involve additional steps and different reagents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (benzene and thiophene), a carboxamide group, a difluoro group, and a pyridazinone ring . These functional groups could potentially participate in various chemical reactions.


Chemical Reactions Analysis

Benzamides, including this compound, can undergo a variety of chemical reactions, such as hydrolysis, reduction, and reactions with Grignard reagents . The presence of the difluoro group could make the benzene ring more reactive towards electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzamides are typically solid at room temperature, and the presence of the difluoro group could increase the compound’s stability and lipophilicity .

properties

IUPAC Name

2,6-difluoro-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2S/c19-12-4-1-5-13(20)17(12)18(25)21-9-3-10-23-16(24)8-7-14(22-23)15-6-2-11-26-15/h1-2,4-8,11H,3,9-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKBQJOCPNTKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide

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